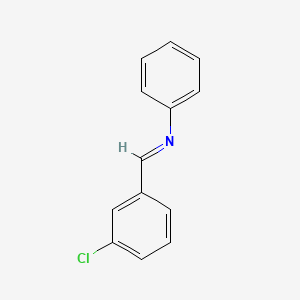![molecular formula C30H52O6S B14681528 [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate CAS No. 34408-47-4](/img/structure/B14681528.png)
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is a complex organic compound belonging to the class of tetracyclic steroids. This compound is characterized by its intricate structure, which includes multiple cyclohexane rings and various functional groups. It is known for its bioactive properties and has been isolated from natural sources such as the Indian herb Artemisia reticulata .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation, methylation, and sulfonylation reactions. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes using advanced techniques such as chromatography and crystallization to purify the final product. The use of bioreactors and enzymatic processes can also be explored to enhance yield and efficiency .
化学反応の分析
Types of Reactions
[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model for understanding complex steroidal transformations and developing new synthetic methodologies .
Biology
In biology, the compound is investigated for its potential role in cellular processes and signaling pathways. Its bioactive properties make it a candidate for studying interactions with biological macromolecules .
Medicine
In medicine, [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate is explored for its potential therapeutic applications, including anti-inflammatory and antiproliferative effects. It may be used in the development of new drugs and treatments .
Industry
In industry, the compound is utilized in the production of pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways and cellular processes by binding to these targets and altering their activity. This modulation can lead to various biological effects, including anti-inflammatory and antiproliferative actions .
類似化合物との比較
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
The uniqueness of [5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate lies in its specific functional groups and structural configuration, which confer distinct bioactive properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
34408-47-4 |
|---|---|
分子式 |
C30H52O6S |
分子量 |
540.8 g/mol |
IUPAC名 |
[5-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C30H52O6S/c1-19(2)9-8-10-20(3)24-11-12-25-23-17-27(35-21(4)31)30(32)18-22(36-37(7,33)34)13-16-29(30,6)26(23)14-15-28(24,25)5/h19-20,22-27,32H,8-18H2,1-7H3 |
InChIキー |
DAEAFMUZDRJJCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)C)C)O)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




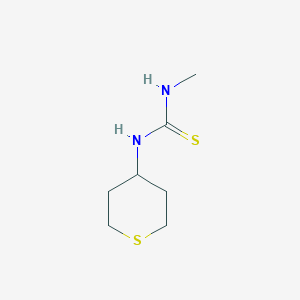
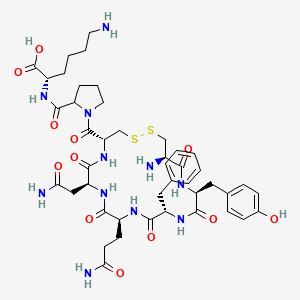
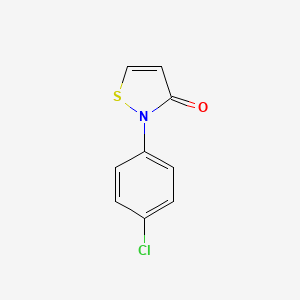
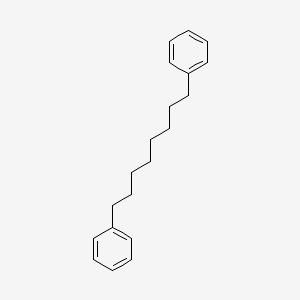
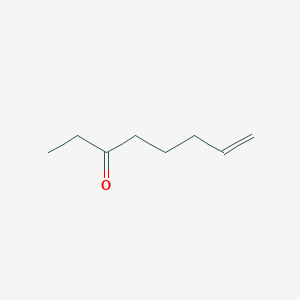
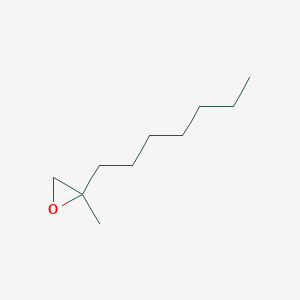
![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
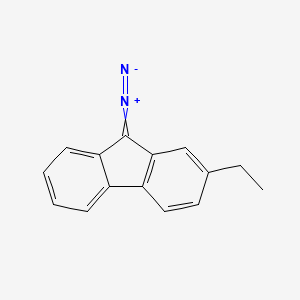
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

